L-Phenylalanyl-L-isoleucyl-L-valine

Description

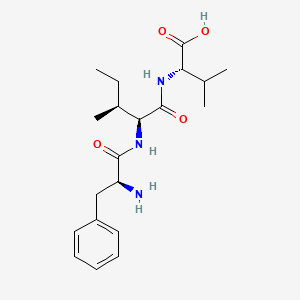

L-Phenylalanyl-L-isoleucyl-L-valine is a tripeptide composed of three amino acids: L-phenylalanine, L-isoleucine, and L-valine, linked by peptide bonds. These residues contribute distinct physicochemical properties:

- L-Phenylalanine: An aromatic, hydrophobic amino acid with a benzyl side chain .

- L-Isoleucine: A branched-chain aliphatic amino acid with a β-methyl group, contributing to structural rigidity .

- L-Valine: Another branched-chain amino acid with a shorter side chain than isoleucine, influencing solubility and steric interactions .

This tripeptide is structurally simpler than larger peptides or cyclic analogs, making it a candidate for studies on peptide stability, enzymatic interactions, and synthetic efficiency.

Properties

CAS No. |

76046-38-3 |

|---|---|

Molecular Formula |

C20H31N3O4 |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H31N3O4/c1-5-13(4)17(19(25)22-16(12(2)3)20(26)27)23-18(24)15(21)11-14-9-7-6-8-10-14/h6-10,12-13,15-17H,5,11,21H2,1-4H3,(H,22,25)(H,23,24)(H,26,27)/t13-,15-,16-,17-/m0/s1 |

InChI Key |

RORUIHAWOLADSH-HJWJTTGWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-isoleucyl-L-valine typically involves the stepwise coupling of the amino acids phenylalanine, isoleucine, and valine. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions often include anhydrous solvents like DMF or DCM and are carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its mild reaction conditions and high specificity. The industrial process also includes purification steps such as HPLC to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can target the peptide bonds or side chains of the amino acids.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to maintain the integrity of the peptide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction of the peptide bonds can lead to the formation of smaller peptides or amino acids.

Scientific Research Applications

L-Phenylalanyl-L-isoleucyl-L-valine has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.

Biology: It serves as a substrate for studying enzyme kinetics and specificity of proteases and peptidases.

Medicine: It is investigated for its potential therapeutic properties, including its role in modulating biological pathways and its use in drug delivery systems.

Industry: It is utilized in the production of peptide-based materials and as a building block for more complex peptides and proteins.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to the active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways where the peptide acts as a ligand or inhibitor, affecting cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of L-Phenylalanyl-L-isoleucyl-L-valine vs. Related Compounds

Key Findings:

Synthetic Efficiency: The tripeptide’s synthesis may follow methodologies similar to L-valine and L-phenylalanine derivatives, which exhibit comparable yields (~70–80%) under optimized conditions .

Enzymatic Discrimination : The double-sieve mechanism of isoleucyl-tRNA synthetase distinguishes L-isoleucine from L-valine during protein synthesis. This specificity suggests that tripeptides containing valine (e.g., L-Phe-L-Ile-L-Val) may face hydrolytic editing in vivo, unlike those with only cognate residues .

Stability and Solubility : The tripeptide’s hydrophobicity (due to phenylalanine and branched-chain residues) likely reduces aqueous solubility compared to peptides with polar residues (e.g., L-aspartic acid-containing sequences).

Pharmacological and Industrial Relevance

- Impurity Control: Valine (72-18-4) is listed as a common impurity in amino acid preparations. For L-Phe-L-Ile-L-Val, stringent purification is required to avoid off-target effects in pharmaceutical applications.

- Chiral Auxiliary Compatibility: The tripeptide’s residues align with chiral auxiliaries like oxazolidinones, which enhance stereoselectivity in asymmetric synthesis. For example, L-valine-derived auxiliaries yield high diastereomeric excess (>95%) in ketone reductions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.